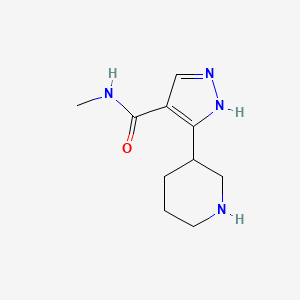
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a piperidine moiety and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-3-piperidyl benzilate: Shares a similar piperidine structure but differs in its overall molecular framework.
3-(Aminomethyl)pyridine: Contains a pyridine ring instead of a pyrazole ring.
Uniqueness
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-Methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Carboxamide Functional Group : Contributes to its biological activity.
The molecular formula of this compound is C12H16N4O, with a molecular weight of approximately 232.28 g/mol.
Biological Activities
This compound exhibits several notable biological activities:
1. Anti-inflammatory Activity
Research indicates that compounds in the pyrazole family can inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with IC50 values comparable to standard anti-inflammatory drugs like dexamethasone .
2. Anticancer Properties
Studies have demonstrated that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, certain derivatives have shown potent antiproliferative activity against breast cancer cells (MCF-7) with IC50 values as low as 0.08 µM .
3. Neuroprotective Effects
Some pyrazole compounds exhibit neuroprotective properties by acting as monoamine oxidase inhibitors (MAOIs), which can help in managing neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
Protein Kinases
It has been identified as a modulator of specific protein kinases involved in inflammatory responses and cancer cell proliferation, making it a candidate for therapeutic applications in these areas .
Cytokine Inhibition
The compound's ability to inhibit cytokine release plays a crucial role in its anti-inflammatory effects, reducing the overall inflammatory response in vivo .
In Vivo Studies
In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant anti-inflammatory effects, with reductions in edema comparable to ibuprofen .
In Vitro Studies
Cell line studies showed that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 and A549 (lung cancer), indicating its potential as an anticancer agent .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C10H16N4O |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-methyl-5-piperidin-3-yl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-11-10(15)8-6-13-14-9(8)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
KQTGRQCNNPTHDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(NN=C1)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















